molecular formula C9H7ClN2O B101043 1-Chloro-4-methoxyphthalazine CAS No. 19064-71-2

1-Chloro-4-methoxyphthalazine

Cat. No. B101043
CAS RN: 19064-71-2
M. Wt: 194.62 g/mol
InChI Key: GWYZIDACSVOFQB-UHFFFAOYSA-N
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Patent
US05942511

Procedure details

0.23 g(0.01 mol) of metallic sodium was dissolved in 50 ml of absolute methanol and then 1.99 g(0.01 mol) of 1,4-dichlorophthalazine was added thereto and completely dissolved. The reaction solution was stirred for one hour at room temperature and then treated according to the same manner as Preparation 5 to obtain the title compound as an amorphous white crystal.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](Cl)=[N:5][N:4]=1.[CH3:14][OH:15]>>[CH3:14][O:15][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([Cl:2])=[N:4][N:5]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.99 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
according to the same manner as Preparation 5

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=NN=C(C2=CC=CC=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.